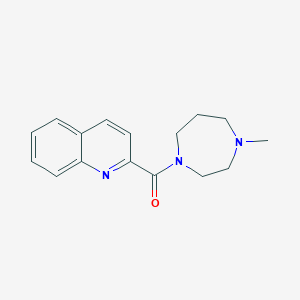
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, also known as QS-21, is a saponin-based adjuvant that has been widely used in vaccine development. QS-21 was first isolated from the bark of the Quillaja saponaria tree and has been shown to enhance the immunogenicity of various antigens.
Wirkmechanismus
The exact mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is not fully understood. However, it is believed that 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one enhances the immune response by activating antigen-presenting cells, such as dendritic cells, and promoting the production of cytokines and chemokines. This leads to the activation of T cells and the production of antibodies, resulting in a stronger and more effective immune response.
Biochemical and Physiological Effects:
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines and chemokines, activate T cells, and increase the production of antibodies. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to have anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is its ability to enhance the immune response to various antigens. This makes it a valuable tool in vaccine development and cancer immunotherapy. However, 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize, which can limit its availability for research purposes. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one also has some toxic side effects, which can limit its use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one. One area of research is the development of more efficient methods of synthesis. Another area of research is the identification of new applications for 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one, such as in the development of vaccines for emerging infectious diseases. Additionally, there is a need for further research to understand the mechanism of action of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one and to identify potential side effects and toxicities.
Synthesemethoden
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one is a complex molecule that is difficult to synthesize. The current method of synthesis involves the extraction of 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one from the bark of the Quillaja saponaria tree. The bark is first ground into a powder and then extracted with a mixture of organic solvents. The crude extract is then purified using a series of chromatographic techniques to obtain pure 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one.
Wissenschaftliche Forschungsanwendungen
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has been extensively studied for its ability to enhance the immune response to various antigens. It has been used as an adjuvant in the development of vaccines for infectious diseases such as malaria, HIV, and cancer. 3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one has also been shown to enhance the immune response to therapeutic proteins, such as monoclonal antibodies, and has been used in the development of cancer immunotherapies.
Eigenschaften
IUPAC Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c17-10-7-5-9(6-8-10)16-13(18)11-3-1-2-4-12(11)15-14(16)19/h1-4,9-10,17H,5-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMWCSGKNHHUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C(=O)C3=CC=CC=C3NC2=S)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-hydroxycyclohexyl)-2-sulfanylidene-1H-quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468042.png)

![ethyl (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]-2-cyanoprop-2-enoate](/img/structure/B7468052.png)
![1-[2-(4-Methoxyphenyl)azepan-1-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-1-one](/img/structure/B7468055.png)



![4-[(5,6-Difluorobenzimidazol-1-yl)methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7468092.png)



![3-[(2-fluorophenyl)methyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468132.png)

